molecular formula C7H8F2N2O B3033551 6-(2,2-Difluoroethoxy)pyridin-3-amine CAS No. 1050909-43-7

6-(2,2-Difluoroethoxy)pyridin-3-amine

Cat. No. B3033551
CAS RN: 1050909-43-7
M. Wt: 174.15 g/mol
InChI Key: OROOGGBQCSJKMF-UHFFFAOYSA-N
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Description

6-(2,2-Difluoroethoxy)pyridin-3-amine is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of significant interest due to their potential applications in various fields, including material science and pharmaceuticals. The presence of the difluoroethoxy group may influence the physical and chemical properties of the compound, potentially leading to unique reactivity and biological activity.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multistep reactions, starting from simple precursors. For instance, the synthesis of 4-(difluoromethyl)pyridin-2-amine, a structurally similar compound, was achieved through a five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride, avoiding the need for a sealed vessel, which is noteworthy for its practicality and scalability . Another related compound, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, was synthesized and characterized by various analytical techniques, indicating the importance of thorough characterization in confirming the structure of such compounds .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and requires detailed analysis. For example, the compound 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine was characterized using techniques such as NMR, FTIR, UV-Vis, mass spectrometry, and single-crystal X-ray diffraction. These techniques revealed intermolecular hydrogen bonds and a three-dimensional network formed by C-H…π and N-H…π-facial hydrogen bonds, which are crucial for crystal stabilization .

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions. For instance, the synthesis of novel polyimides derived from pyridine-containing monomers involved ring-opening polycondensation and thermal or chemical imidization . Additionally, the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols demonstrated the potential of pyridine derivatives as antioxidants, with the reactivity towards peroxyl radicals being a key aspect of their antioxidant properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the polyimides containing pyridine moieties exhibited good solubility, thermal stability, and mechanical properties, with low dielectric constants . The stability of pyridinols to air oxidation and their basicity, which approached physiological pH with increasing electron density in the ring, are also notable properties .

Scientific Research Applications

Chemical Properties and Complex Formation

6-(2,2-Difluoroethoxy)pyridin-3-amine, as part of the broader family of pyridine derivatives, exhibits fascinating chemical properties. Studies have highlighted the variable chemistry and properties of pyridine derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine. These compounds, including their analogs, exhibit diverse behaviors in forming complex compounds, revealing interesting spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities (Boča, Jameson, & Linert, 2011).

Role in PFAS Removal

Amine-containing compounds are being increasingly explored for environmental applications, such as the removal of persistent and harmful chemicals. Specifically, amine-functionalized sorbents have demonstrated efficiency in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies, highlighting the critical role of amine-containing compounds in environmental conservation and public health (Ateia et al., 2019).

Applications in Organic Synthesis and Catalysis

The heterocyclic N-oxide and pyridine derivatives, like 6-(2,2-Difluoroethoxy)pyridin-3-amine, are notable for their roles in organic synthesis, catalysis, and drug development. These compounds have been utilized in the formation of metal complexes, the design of catalysts, and in asymmetric catalysis and synthesis, showing a broad range of functionalities and applications in various scientific fields (Li et al., 2019). The medicinal importance and chemosensing applications of pyridine derivatives further emphasize their significance in developing biological active compounds and highly selective and effective chemosensors for various species detection (Abu-Taweel et al., 2022).

Catalytic Applications and Synthesis of Pyrimidine Derivatives

In pharmaceutical and medicinal industries, pyranopyrimidine core structures, to which 6-(2,2-Difluoroethoxy)pyridin-3-amine is related, have been used as key precursors due to their broader synthetic applications and bioavailability. The synthesis of these scaffolds, often through one-pot multicomponent reactions, showcases the potential of pyridine derivatives in the development of lead molecules for therapeutic and diagnostic purposes (Parmar, Vala, & Patel, 2023).

Safety And Hazards

The safety information for “6-(2,2-Difluoroethoxy)pyridin-3-amine” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

6-(2,2-difluoroethoxy)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c8-6(9)4-12-7-2-1-5(10)3-11-7/h1-3,6H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROOGGBQCSJKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,2-Difluoroethoxy)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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